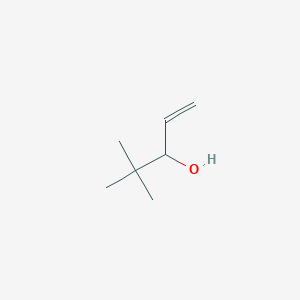
4,4-Dimethylpent-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylpent-1-en-3-ol is a chemical compound with the molecular formula C7H14O . It has a molecular weight of 114.19 and is a liquid at room temperature . The IUPAC name for this compound is 4,4-dimethyl-1-penten-3-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14O/c1-5-6(8)7(2,3)4/h5-6,8H,1H2,2-4H3 . This indicates that the molecule consists of a pentene group with two methyl groups attached to the fourth carbon and a hydroxyl group attached to the third carbon.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, density, and solubility were not found in the retrieved data.Scientific Research Applications
Organic Synthesis and Chemical Properties
- Association with Dimethylaluminium Enolates: The isomers of dimethylaluminium 4,4-dimethylpent-2-en-2-olate, related to 4,4-Dimethylpent-1-en-3-ol, have been studied for their association properties and reactions with various compounds, demonstrating its role in organic synthesis and coordination chemistry (Jeffery, Meisters, & Mole, 1974).
Chemical Kinetics and Reaction Mechanisms
- Pyrolysis Kinetics: The pyrolysis kinetics of 4,4-dimethylpent-2-yl acetate, which forms 4,4-dimethylpent-1-ene among other products, has been explored. This research provides insights into the steric factors influencing the direction of elimination in secondary and tertiary esters, shedding light on the behavior of this compound in high-temperature conditions (Chuchani & Dominguez, 1981).
Catalysis and Reaction Engineering
- Catalytic Hydroformylation Studies: The compound has relevance in catalytic studies, as seen in the hydroformylation of 3,3-dimethylbut-1-ene using Rh4(CO)12, producing 4,4-dimethylpentanal. This research highlights its importance in understanding catalytic processes and reaction dynamics (Li, Widjaja, & Garland, 2003).
Application in Sterol Chemistry
- Role in Cholesterol Biosynthesis: this compound derivatives play a significant role in cholesterol biosynthesis. Studies on sterol biosynthesis have shown the transformation of compounds like 4,4'-dimethylcholesta-8,14-dien-3beta-ol, which shares structural similarities, indicating its potential importance in biochemical pathways related to sterols (Watkinson, Wilton, Munday, & Akhtar, 1971).
Advanced Organic Chemistry
- Synthesis and Stereochemistry: Research on the ene reaction of singlet oxygen with allylic alcohols, involving similar compounds, provides deep insights into the stereochemistry and mechanisms of organic reactions, which could be applicable to understanding reactions involving this compound (Vassilikogiannakis, Stratakis, Orfanopoulos, & Foote, 1999).
Safety and Hazards
Properties
IUPAC Name |
4,4-dimethylpent-1-en-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-5-6(8)7(2,3)4/h5-6,8H,1H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZYULDCQRMQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
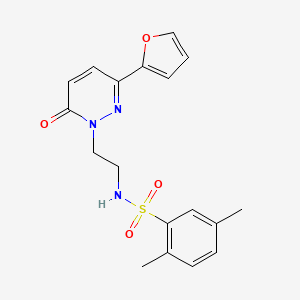
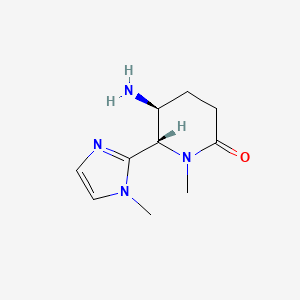
![8-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B2676379.png)
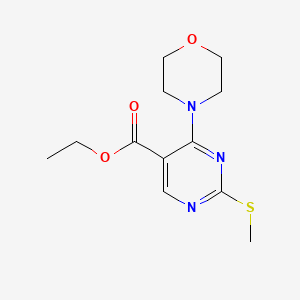
![(E)-3-(2,5-difluorophenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B2676382.png)
![Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2676383.png)
![2-fluoro-N-[2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2676384.png)

![2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2676388.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2676389.png)
![1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2676390.png)
![6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2676396.png)
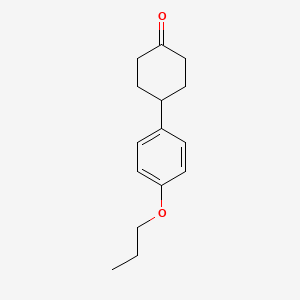
![N-(2,3-dimethylphenyl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2676400.png)
